molecular formula C18H18F2N2O3 B14503061 N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide CAS No. 64704-18-3

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide

Katalognummer: B14503061
CAS-Nummer: 64704-18-3
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: BPTXUZKBNBYEFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a butoxyphenyl group, a carbamoyl group, and a difluorobenzamide moiety, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 4-butoxyaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-butoxyaniline and 2,6-difluorobenzoic acid .

Wissenschaftliche Forschungsanwendungen

N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the difluorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities .

Eigenschaften

CAS-Nummer

64704-18-3

Molekularformel

C18H18F2N2O3

Molekulargewicht

348.3 g/mol

IUPAC-Name

N-[(4-butoxyphenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C18H18F2N2O3/c1-2-3-11-25-13-9-7-12(8-10-13)21-18(24)22-17(23)16-14(19)5-4-6-15(16)20/h4-10H,2-3,11H2,1H3,(H2,21,22,23,24)

InChI-Schlüssel

BPTXUZKBNBYEFB-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.